1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid
Description
1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1354705-26-2) is a halogenated pyrazole derivative with the molecular formula C₇H₉IN₂O₂ and a molecular weight of 280.065 g/mol . The compound features:
- Ethyl group at position 1 (N-substituent).
- Methyl group at position 3.
- Iodo group at position 4.
- Carboxylic acid at position 5.
Its structural uniqueness lies in the combination of iodine (a heavy halogen) and the ethyl-methyl substitution pattern, which influences its electronic, steric, and physicochemical properties.
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-iodo-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVZEKFFSHYNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the condensation of 1,3-diketones with hydrazines. This reaction is often catalyzed by acids or bases under reflux conditions.
Introduction of the Iodo Group: The iodo group can be introduced via iodination reactions using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, which may involve the use of carbon dioxide under high pressure or the reaction of the corresponding ester with a strong base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism by which 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid exerts its effects is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the iodo group can enhance its binding affinity to certain targets, while the carboxylic acid group may facilitate interactions with proteins or other biomolecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key pyrazole-5-carboxylic acid derivatives, highlighting substituent variations and their implications:
Key Differences and Implications
Halogen Substituents: The iodo group in the main compound increases molecular weight and lipophilicity (log P ≈ 2.5–3.0) compared to chloro (log P ≈ 1.5–2.0) or non-halogenated analogs. This may improve membrane permeability but reduce aqueous solubility . Iodine’s polarizability enables halogen bonding, a critical interaction in drug-receptor binding, which is absent in chloro or methyl analogs .
Substituent Position :
- Ethyl at position 1 (N-substituent) versus phenyl (e.g., 5-Methyl-1,3-diphenyl analog) alters steric bulk. Bulky groups at N1 can hinder rotation, affecting conformational stability .
Electron-Withdrawing Groups :
Pharmacological and Industrial Relevance
- Iodinated Pyrazoles: The main compound’s iodine substituent makes it a candidate for radiolabeling (e.g., in PET imaging), unlike non-halogenated analogs .
- Anti-inflammatory Activity : Sulfur-containing analogs (e.g., 3-methylsulfanyl derivatives) show analgesic activity, suggesting that halogen or sulfur substituents at position 4/5 modulate COX-2 inhibition .
Biological Activity
1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHINO
Molecular Weight: 280.06 g/mol
CAS Number: 1354704-91-8
The compound features a pyrazole ring with an ethyl group, an iodine atom, and a carboxylic acid functional group, contributing to its unique chemical behavior and potential applications in medicinal chemistry and agriculture .
Pharmacological Activities
Research indicates that this compound exhibits several notable biological activities:
- CYP1A2 Inhibition : This compound has been identified as a potential inhibitor of the CYP1A2 enzyme, which plays a critical role in drug metabolism. The inhibition of this enzyme may lead to significant drug-drug interactions, necessitating caution in therapeutic contexts .
- Antimicrobial Properties : The structural characteristics of this compound suggest potential antimicrobial activity. Similar pyrazole derivatives have shown efficacy against various bacterial strains, indicating that further exploration of this compound's antimicrobial properties is warranted .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, similar to other pyrazole derivatives that have demonstrated significant inhibition of pro-inflammatory cytokines .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. These include:
- Condensation Reactions : Utilizing readily available precursors to form the pyrazole ring.
- Halogenation Reactions : Introducing iodine into the structure at specific positions to enhance biological activity.
These synthetic routes allow for high purity levels necessary for biological testing .
Comparative Analysis with Related Compounds
To understand the unique features of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS No. | Similarity | Unique Features |
|---|---|---|---|
| Methyl 4-Iodo-1-Methyl-1H-Pyrazole-5-Carboxylate | 75092-26-1 | 0.86 | Methyl group instead of ethyl; different activity |
| Ethyl 1-Methyl-1H-Pyrazole-5-Carboxylate | 197079-26-8 | 0.70 | Lacks iodine substitution; different reactivity |
| Methyl 4-Amino-1H-Pyrazole-5-Carboxylate Hydrochloride | 27116-93-4 | 0.69 | Contains an amino group; potential for different interactions |
This table illustrates the diversity within the pyrazole family and how variations in substituents can significantly influence biological activity .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives, providing insights into the potential applications of this compound:
- Anti-inflammatory Activity : Research on related compounds has demonstrated significant inhibition of tumor necrosis factor (TNF)-α and interleukin (IL)-6, suggesting that modifications to the pyrazole structure can enhance anti-inflammatory effects .
- Antimicrobial Efficacy : Studies on other pyrazoles have shown promising results against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups has been linked to enhanced antibacterial properties .
- Drug Interaction Studies : The role of CYP1A2 inhibition in drug metabolism highlights the importance of understanding how compounds like this compound may affect the pharmacokinetics of co-administered drugs .
Q & A
Q. Basic Characterization Protocol
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl, ethyl, and iodine groups). IR spectroscopy identifies carboxylic acid (-COOH) and pyrazole ring vibrations.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (iodine contributes a distinct M+2 peak).
- Elemental Analysis : Ensures ≥95% purity by matching calculated vs. observed C/H/N ratios .
Advanced Tip : X-ray crystallography, though less common for this specific compound, can resolve ambiguities in regiochemistry when applied to derivatives .
What structural features make this compound unique compared to other pyrazole derivatives?
Advanced Structure-Activity Relationship (SAR)
The compound’s uniqueness arises from:
- Iodine at C4 : Enhances electrophilic reactivity for cross-coupling (e.g., Suzuki-Miyaura).
- Ethyl and Methyl Groups : Influence steric and electronic properties, modulating binding to biological targets.
- Carboxylic Acid at C5 : Facilitates salt formation or conjugation with biomolecules (e.g., peptides).
Comparative Analysis (based on structural analogs):
| Compound | Key Features | Reactivity Difference |
|---|---|---|
| Methyl 4-Iodo-1-methyl-1H-pyrazole-3-carboxylate | Lacks ethyl group; reduced steric hindrance | Lower stability in basic hydrolysis |
| 1-Ethylpyrazole-3-carboxylic Acid | No iodine substitution | Limited cross-coupling utility |
How can researchers investigate its biological activity, and what mechanisms are hypothesized?
Q. Advanced Pharmacological Profiling
- In Vitro Assays : Test inhibition of inflammatory mediators (e.g., COX-1/2) using ELISA or fluorometric methods.
- Ulcerogenicity Studies : Compare gastric side-effect profiles with NSAIDs via rat models (dose: 10–50 mg/kg).
- Mechanistic Insight : The carboxylic acid group may chelate metal ions in enzymatic active sites, while the iodine enhances membrane permeability .
What strategies optimize the hydrolysis of ethyl ester intermediates to the carboxylic acid?
Q. Methodological Optimization
- Alkaline Hydrolysis : Use NaOH in EtOH/H₂O (1:1) at 60–80°C for 4–6 hours. Monitor completion via TLC (silica gel, ethyl acetate/hexane).
- Acid Catalysis : Avoid for iodine-containing derivatives to prevent deiodination.
- Purification : Recrystallize from ethanol/water mixtures to remove inorganic salts .
How do computational models aid in predicting its reactivity or binding modes?
Q. Advanced Theoretical Approaches
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., iodine’s susceptibility to nucleophilic attack).
- Molecular Docking : Simulate interactions with COX-2 or kinases using AutoDock Vina. The carboxylic acid often forms hydrogen bonds with Arg120 or Tyr355 .
What are the key challenges in achieving regioselective functionalization of the pyrazole ring?
Q. Advanced Synthetic Challenges
- Iodination Specificity : Competing reactions at C3/C5 require electron-withdrawing groups (e.g., esters) to direct iodine to C4.
- Cross-Coupling Limitations : Suzuki reactions with aryl boronic acids may necessitate bulky ligands (e.g., SPhos) to prevent homocoupling .
How can researchers validate its stability under biological or storage conditions?
Q. Methodological Stability Studies
- Forced Degradation : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor via HPLC (C18 column, 0.1% TFA/ACN).
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
What comparative data exist for its solubility and formulation in drug delivery systems?
Q. Advanced Physicochemical Profiling
- Solubility : Poor in water (<0.1 mg/mL at pH 7.4); improves in DMSO or PEG-400.
- Salt Formation : Sodium or lysine salts enhance aqueous solubility for intravenous administration .
How does the iodine substituent influence its potential as a radiotracer or PET ligand?
Q. Advanced Application
- Radioiodination : Replace stable iodine with ¹²³I/¹²⁵I for imaging studies.
- Biodistribution : The ethyl group may reduce non-specific binding, improving target-to-background ratios in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
